N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
説明
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (referred to as LMM11 in studies) is a synthetic 1,3,4-oxadiazole derivative with demonstrated antifungal activity against Candida albicans. Its structure comprises a central 1,3,4-oxadiazole ring substituted at position 5 with a furan-2-yl group and at position 2 with a 3,4-dimethoxybenzamide moiety. Research indicates that LMM11 acts as a thioredoxin reductase (Trr1) inhibitor, a critical enzyme in fungal redox homeostasis, making it a promising candidate for antifungal therapy .
特性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-20-10-6-5-9(8-12(10)21-2)13(19)16-15-18-17-14(23-15)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVWKWHABMQWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can produce various reduced oxadiazole derivatives.
科学的研究の応用
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogs in the 1,3,4-oxadiazole and related heterocyclic families.
1,3,4-Oxadiazole Derivatives
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM5 replaces the furan-2-yl group in LMM11 with a 4-methoxyphenylmethyl substituent and features a benzyl(methyl)sulfamoyl group instead of cyclohexyl(ethyl)sulfamoyl.
- Activity : Both LMM5 and LMM11 inhibit Trr1 and exhibit antifungal effects against C. albicans. However, LMM11’s furan-2-yl group may enhance membrane permeability compared to LMM5’s bulkier 4-methoxyphenylmethyl group .
- Preparation : Both compounds were commercially sourced (Life Chemicals) and tested at stock concentrations of 50–100 μg/mL, with comparable potency in antifungal assays .
- N-{[5-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dimethoxybenzamide Structural Differences: This analog replaces the furan-2-yl group with a sulfanyl-linked thiadiazole-ethylamine chain.
Thiadiazole Derivatives
- 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Structural Differences: Replaces the oxadiazole core with a 1,3,4-thiadiazole ring, retaining methoxy-substituted benzamide groups. Activity: Thiadiazole derivatives are known for broad-spectrum fungicidal activity, but the sulfur atom in the ring may reduce metabolic stability compared to oxadiazoles like LMM11 .
- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Structural Differences: Features a thioxo-modified oxadiazole ring and a chlorobenzamide group. albicans remains untested .
Substituent Variations
- 4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide Structural Differences: Shares LMM11’s furan-2-yl-oxadiazole core but introduces a chloro-benzamide group and a flexible butyl linker. Activity: The elongated linker may improve solubility but could reduce target affinity compared to LMM11’s rigid dimethoxybenzamide group .
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)-benzamide
- Structural Differences : Simplifies the scaffold to a thiadiazole-ethoxy group with unmodified benzamide.
- Activity : Ethoxy groups typically enhance lipophilicity, but the absence of dimethoxy substitutions (as in LMM11) may limit Trr1 inhibition .
生物活性
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of the dimethoxybenzamide structure further enhances its pharmacological profile.
Molecular Formula: CHNO
Molecular Weight: 264.25 g/mol
Antitumor Activity
Recent studies have demonstrated that compounds similar to N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide exhibit notable antitumor effects. For instance:
- Cell Line Studies: Research involving human lung cancer cell lines (A549, HCC827, NCI-H358) showed that certain oxadiazole derivatives possess potent cytotoxic effects. The IC values for these compounds ranged from 0.85 µM to 6.75 µM across different assays .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the oxadiazole moiety may enhance the interaction with cellular targets involved in cancer proliferation.
The mechanism by which N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Interaction with DNA: Some derivatives may intercalate with DNA or inhibit topoisomerases, leading to disrupted replication and cell death .
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of various oxadiazole derivatives on normal (MRC-5) and cancerous cell lines:
- Results: Compounds demonstrated varying degrees of cytotoxicity against both normal and cancerous cells, indicating a need for structural optimization to enhance selectivity for cancer cells while minimizing toxicity to normal cells .
Pharmacological Implications
The promising biological activity of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide suggests potential applications in drug development for cancer therapy. However, further studies are essential to understand its pharmacokinetics and long-term effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
